molecular formula C4F8O2 B3041600 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane CAS No. 32981-22-9

2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane

Cat. No. B3041600
CAS RN: 32981-22-9
M. Wt: 232.03 g/mol
InChI Key: HMWAWZONWWOUGB-UHFFFAOYSA-N
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Description

2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane is a chemical compound with the molecular formula C4F8O2 . It is a substance of very high concern due to its physical and chemical properties .


Synthesis Analysis

The synthesis of 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane involves the replacement of all hydrogen atoms attached to the carbon atoms in morpholine with fluorine . The hydrogen atom attached to the nitrogen atom at the 4th position is replaced with 1,1,1,2,3,3,3-heptafluoropropan-2-yl .


Molecular Structure Analysis

The molecular structure of 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane is derived from morpholine, where all the hydrogen atoms attached to the carbon atoms are replaced by fluorine atoms . The hydrogen atom attached to the nitrogen atom at the 4th position is replaced with 1,1,1,2,3,3,3-heptafluoropropan-2-yl .


Physical And Chemical Properties Analysis

The average mass of 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane is 232.029 Da and its monoisotopic mass is 231.977051 Da .

Scientific Research Applications

Ring Inversion Studies

The ring inversion of octafluoro-1,4-dithiane, a compound related to 2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane, has been studied using NMR methods. This research offers insights into the structural dynamics of such fluorinated compounds, which are relevant in understanding their chemical behavior (Anderson, Davis, & Roberts, 1970).

Synthesis of Fluorocontaining N,S-heterocycles

Fluorocontaining N,S-heterocyclic compounds have been synthesized using reactions involving octafluoro-2,3-epoxybutane, which is structurally similar to 2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane. This research highlights the potential of such compounds in developing new fluorine-containing heterocycles, valuable in various scientific fields (Saloutina et al., 2007).

Degradation in Environmental and Industrial Contexts

The degradation of 1,4-dioxane, a structurally related compound, has been explored in environmental and industrial settings, such as in the nuclear industry and wastewater treatment. These studies provide insights into the environmental impact and treatment methods of similar compounds, including 2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane (Chitra et al., 2012).

Applications in Electrical Insulation

Perfluorinated cyclic ethers, including octafluoro-1,4-dioxane, are being investigated as potential dielectric gases for electrical insulation. Their high critical electric field strength makes them promising candidates for this application (Hösl et al., 2018).

Synthesis of Fluorine-Containing N-Heterocycles

Research on the reaction of octafluoro-1,2-epoxybutane with urea highlights the synthesis of perfluoroalkylhydantoins and other fluorine-containing N-heterocycles. This research underscores the versatility of fluoro-dioxane derivatives in synthesizing novel compounds (Saloutina et al., 2012).

Safety and Hazards

2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane is considered toxic upon skin contact, harmful if swallowed, and can cause serious eye irritation . It is also of high concern due to its very persistent and very bioaccumulative nature .

properties

IUPAC Name

2,2,3,3,5,5,6,6-octafluoro-1,4-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O2/c5-1(6)2(7,8)14-4(11,12)3(9,10)13-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWAWZONWWOUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(C(O1)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane

CAS RN

32981-22-9
Record name 2,2,3,3,5,5,6,6-Octafluoro-1,4-dioxane
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